molecular formula C26H22N2O4S B12191114 (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12191114
M. Wt: 458.5 g/mol
InChI Key: PGOFMMVZYQURJA-ZVHZXABRSA-N
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Description

(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by a carbazole moiety and a 4-methoxybenzylidene substituent. Its molecular formula is C₂₆H₂₂N₂O₄S, with a molecular weight of 458.5 g/mol and a CAS number of 1164551-30-7 . The (5E)-configuration of the benzylidene double bond is critical for its stereochemical and biological profile.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

(5E)-3-(3-carbazol-9-yl-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H22N2O4S/c1-32-19-12-10-17(11-13-19)14-24-25(30)28(26(31)33-24)16-18(29)15-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-14,18,29H,15-16H2,1H3/b24-14+

InChI Key

PGOFMMVZYQURJA-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

Biological Activity

The compound (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a well-known pharmacophore in medicinal chemistry. This compound exhibits a range of biological activities, primarily due to its structural features that allow for interactions with various biological targets.

Structural Characteristics

The compound features a thiazolidine ring containing sulfur and nitrogen, which is pivotal for its biological activity. The presence of the carbazole moiety enhances its potential as an anticancer agent, while the methoxybenzylidene group contributes to its pharmacological properties.

1. Antidiabetic Activity

Thiazolidine-2,4-dione derivatives are recognized for their role as PPAR-γ agonists , which improve insulin sensitivity and exhibit hypoglycemic effects. Research indicates that compounds similar to TZDs can activate PPAR-γ pathways, leading to enhanced glucose uptake in adipose tissues and improved insulin signaling .

2. Anticancer Activity

The carbazole component in this structure suggests potential anticancer properties. Studies on related carbazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. These compounds often induce apoptosis through mechanisms involving the modulation of key proteins such as p53 and Bcl-2 . The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results.

Research Findings

Recent studies highlight the versatility of TZD derivatives in pharmacology. A review covering various thiazolidine-2,4-dione derivatives emphasized their potential across multiple therapeutic areas including:

  • Antimicrobial : Inhibition of bacterial growth through cell wall synthesis disruption.
  • Antioxidant : Scavenging reactive oxygen species (ROS), contributing to cellular protection mechanisms.
  • Anti-inflammatory : Modulating inflammatory pathways via PPAR-γ activation .

Case Studies

  • Anticancer Efficacy : A study investigated a series of thiazolidine derivatives for their ability to inhibit human topoisomerases I and II, critical enzymes involved in DNA replication and repair. One derivative was noted for inducing apoptosis in MCF-7 cells through intrinsic pathways .
  • PPAR-γ Activation : Another study demonstrated that TZD analogs significantly improved insulin resistance in diabetic models by activating PPAR-γ pathways, leading to enhanced lipid metabolism and reduced blood glucose levels .

Comparative Analysis of Thiazolidine Derivatives

CompoundBiological ActivityMechanismReferences
TZD Derivative AAntidiabeticPPAR-γ activation
TZD Derivative BAnticancerApoptosis induction
TZD Derivative CAntimicrobialMur ligase inhibition

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinediones exhibit promising antimicrobial properties. For instance, derivatives of thiazolidinedione have been synthesized and tested against various pathogens. In a study evaluating the antimicrobial efficacy of similar compounds, certain derivatives showed superior activity against Candida species compared to traditional antifungal agents like fluconazole . This suggests that (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may also possess significant antimicrobial potential.

Anticancer Properties

Thiazolidinediones are known for their role in cancer therapy. They act through various mechanisms including apoptosis induction and cell cycle arrest in cancer cells. The incorporation of carbazole moieties enhances the compound's ability to interact with biological targets, potentially leading to improved anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively .

Photophysical Properties

The carbazole unit in the compound contributes to its photophysical properties, making it suitable for applications in organic electronics and photonics. Carbazole derivatives are known for their fluorescence and phosphorescence capabilities due to π–π stacking interactions. This property can be exploited in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis and Evaluation

A recent study synthesized various thiazolidinedione derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR spectroscopy, NMR, and mass spectrometry. In vitro tests demonstrated that some derivatives exhibited significant antifungal activity against Candida albicans and Staphylococcus aureus, highlighting the potential of these compounds in therapeutic applications .

Structural Analysis

Crystal structure analysis of similar compounds revealed important insights into their molecular interactions. The structure elucidation indicated strong intermolecular interactions that contribute to their stability and biological activity . Such structural studies are crucial for understanding how modifications to the thiazolidinedione framework can enhance activity.

Chemical Reactions Analysis

Oxidation of the Thiazolidine Ring

The sulfur atom in the thiazolidine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) are common oxidizing agents .

Reduction of the Exocyclic Double Bond

The 4-methoxybenzylidene group’s exocyclic double bond (C=C) undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄), yielding a saturated thiazolidine derivative .

Reaction Reagents Products
Oxidation (S→SO)H₂O₂, acidic conditionsThiazolidine-2,4-dione sulfoxide
Hydrogenation (C=C→C-C)H₂, Pd/C5-(4-methoxybenzyl)-thiazolidine-2,4-dione

Reactivity of the Carbazole Moiety

The 9H-carbazol-9-yl group participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions:

Electrophilic Substitution

The carbazole’s aromatic rings undergo nitration, sulfonation, or halogenation at positions 3, 6, or 9. For example, nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups .

Nucleophilic Additions

The 2-hydroxypropyl chain attached to carbazole reacts with isocyanates or anhydrides. For instance, it forms urethane derivatives with isocyanates (e.g., 2-isocyanatoethyl methacrylate) under mild conditions .

Reaction Reagents Products
NitrationHNO₃/H₂SO₄3-Nitro-9H-carbazol-9-yl derivative
Urethane formation2-Isocyanatoethyl methacrylateCarbazole-linked methacrylate monomer

Hydroxyl Group Functionalization

The 2-hydroxypropyl linker’s hydroxyl group undergoes esterification or etherification. For example, reaction with acetic anhydride forms an acetate ester, while alkylation with methyl iodide produces a methyl ether .

Reaction Reagents Products
EsterificationAcetic anhydride2-Acetoxypropyl-carbazole derivative
EtherificationCH₃I, base2-Methoxypropyl-carbazole derivative

Nucleophilic Attack at Carbonyl Groups

The 2,4-dione carbonyl groups react with nucleophiles like amines or hydrazines. Hydrazine (NH₂NH₂) converts the dione to a hydrazide, enabling further derivatization .

Ring-Opening Reactions

Strong bases (e.g., NaOH) cleave the thiazolidine ring, yielding mercaptoacetic acid derivatives. This is critical for metabolic studies.

Photochemical and Thermal Stability

The 4-methoxybenzylidene group imparts sensitivity to UV light, leading to [2+2] cycloaddition or isomerization (E→Z). Thermal degradation above 200°C results in cleavage of the carbazole–thiazolidine bond .

Biological Interactions

While not a direct chemical reaction, the compound interacts with peroxisome proliferator-activated receptors (PPARs) via hydrogen bonding and hydrophobic interactions, mediated by the thiazolidine-2,4-dione and carbazole groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Carbazole Substituents

The dichloro-substituted analog, (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione (Molecular formula: C₂₆H₂₀Cl₂N₂O₄S ; molecular weight: 527.4 g/mol ), differs by chlorine atoms at positions 3 and 6 of the carbazole ring. This modification enhances lipophilicity and may influence receptor binding, though specific biological data are unavailable .

Heterocyclic Variants: Thiazolidinedione vs. 1,3,4-Oxadiazole

A structurally distinct analog, 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, replaces the thiazolidinedione core with a 1,3,4-oxadiazole ring. This compound demonstrates antibacterial and antifungal activity, highlighting the importance of heterocycle choice. The oxadiazole’s electron-deficient nature may enhance metabolic stability compared to thiazolidinediones .

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Substituents : The target compound’s 4-methoxybenzylidene group improves solubility compared to chloro-substituted analogs (e.g., ). Chloro groups increase lipophilicity but may reduce bioavailability due to higher molecular weight and steric hindrance.
  • Nitro Substitutions : Studies on nitrothiophen- and nitroimidazole-containing compounds suggest nitro groups enhance antitubercular activity, though this is absent in the target compound .

Thiazolidinedione Derivatives with Alternative Side Chains

  • 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (Molecular formula: C₂₃H₂₉N₃O₃S): Features a diisopropylaminoethyl side chain instead of the carbazole-hydroxypropyl group.
  • (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: A thioxo-thiazolidinone variant with a benzodioxole substituent.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) References
(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione C₂₆H₂₂N₂O₄S 458.5 Carbazole, 4-methoxybenzylidene Not reported
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione C₂₆H₂₀Cl₂N₂O₄S 527.4 3,6-dichlorocarbazole Not reported
1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone C₂₀H₁₇N₃O₂ 331.4 1,3,4-oxadiazole, carbazole Antibacterial, antifungal
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione C₂₃H₂₉N₃O₃S 443.6 Diisopropylaminoethyl Not reported

Research Findings and Mechanistic Insights

  • Carbazole Role : Carbazole moieties in these compounds (e.g., ) contribute to DNA intercalation or kinase inhibition due to their planar aromatic structure .
  • Thiazolidinedione Core : The thiazolidine-2,4-dione scaffold is associated with antidiabetic and anticancer activity, though its efficacy depends on substituent modifications .
  • Synthetic Accessibility: The target compound’s synthesis is more complex than analogs with simpler side chains (e.g., diisopropylaminoethyl), impacting scalability .

Preparation Methods

Kallenberg’s Thiocarbamate Cyclization

The classical approach involves reacting carbonyl sulfide with ammonia in the presence of potassium hydroxide to generate alkyl thioncarbamate intermediates. Subsequent cyclization with α-chloroacetic acid under acidic conditions yields the TZD core. This method, though foundational, requires stringent control of ammonia release and prolonged reaction times (12–24 hours).

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate the reaction between α-chloroacetic acid and thiourea. Kumar et al. demonstrated that suspending these reagents in water and irradiating at 250 W for 5 minutes achieves an 83% yield of the TZD core, bypassing the need for extended heating. This method reduces energy consumption and improves scalability.

Knoevenagel Condensation for 4-Methoxybenzylidene Formation

The 5-(4-methoxybenzylidene) group is installed via a Knoevenagel condensation between the TZD derivative and 4-methoxybenzaldehyde.

Conventional Acid/Base Catalysis

In ethanol or methanol, the reaction proceeds with piperidine or ammonium acetate as a base, facilitating deprotonation of the TZD’s active methylene group. The electrophilic aldehyde then undergoes nucleophilic attack, followed by dehydration to form the exocyclic double bond. Yields of 70–85% are typical under reflux conditions (6–8 hours).

Deep Eutectic Solvent (DES)-Mediated Synthesis

Recent advancements employ eco-friendly DESs (e.g., choline chloride/urea) as dual solvents and catalysts. These systems enhance reaction rates (completed in 2–3 hours) and improve yields to 90–95% by stabilizing transition states through hydrogen bonding.

Purification and Isolation

Crude product purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted aldehydes and byproducts.

  • Recrystallization : Methanol or ethanol recrystallization enhances purity (>98%) by removing residual solvents.

Analytical Characterization

TechniqueKey FindingsReference
¹H NMR δ 7.2–8.1 (multiplet, carbazole protons), δ 5.3 (singlet, methoxy group)
IR 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (C=N stretch)
HPLC Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water)
Mass Spec m/z 458.5 [M+H]⁺, consistent with molecular formula C₂₆H₂₂N₂O₄S

Optimization Challenges and Solutions

Stereochemical Purity

The (5E)-configuration is ensured by using trans-selective Knoevenagel conditions. Z/E isomerization is minimized by avoiding prolonged heating post-condensation.

Scalability Issues

Microwave-assisted steps and DES-mediated reactions address scalability, reducing reaction times from 12 hours to <1 hour and eliminating toxic solvents .

Q & A

Q. What synthetic methodologies are effective for preparing (5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione?

The compound can be synthesized via Knoevenagel condensation , a widely used method for arylidene-thiazolidinedione derivatives. A green protocol involves reacting 4-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst/medium at room temperature, yielding moderate to good efficiency (50–75%) . For the carbazole-containing side chain, a nucleophilic substitution reaction between 9H-carbazole and epichlorohydrin under basic conditions could generate the 3-(9H-carbazol-9-yl)-2-hydroxypropyl intermediate, followed by alkylation of the thiazolidinedione core .

Q. How can the structural identity and purity of this compound be validated?

Use a combination of:

  • 1H/13C-NMR : Confirm the presence of the carbazole aromatic protons (δ 7.2–8.5 ppm), methoxybenzylidene protons (δ 3.8 ppm for OCH3), and thiazolidinedione carbonyl signals (δ 165–175 ppm) .
  • X-ray crystallography : Resolve the (5E)-configuration of the benzylidene group and hydrogen-bonding patterns in the crystal lattice .
  • HPLC-MS : Ensure >95% purity and verify the molecular ion peak (expected m/z for C27H21N3O4S: ~483.5) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution assays (MIC determination) .
  • Antioxidant activity : Use DPPH radical scavenging or FRAP assays to quantify radical-neutralizing capacity .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact the stereoselectivity of the Knoevenagel condensation step?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce stereocontrol. Ethanol/water mixtures improve (E)-selectivity due to hydrogen-bond stabilization of intermediates .
  • Catalyst : DIPEAc provides greener conditions with recyclability (4 cycles without activity loss), whereas traditional bases like piperidine may degrade sensitive substituents (e.g., carbazole) .
  • Temperature : Room temperature minimizes side reactions (e.g., epimerization), while heating (>60°C) risks decomposition of the methoxybenzylidene moiety .

Q. What structure-activity relationships (SAR) govern the compound’s biological profile?

  • Carbazole moiety : Enhances DNA intercalation and topoisomerase inhibition, critical for anticancer activity. Substitution at the carbazole N-9 position improves solubility without compromising activity .
  • Methoxybenzylidene group : Electron-donating groups (e.g., OCH3) increase electron density on the thiazolidinedione ring, boosting antioxidant capacity but reducing antimicrobial potency .
  • Thiazolidinedione core : The 2,4-dione system is essential for hydrogen-bond interactions with enzymatic targets (e.g., PPAR-γ in antidiabetic activity) .

Q. What mechanistic insights explain its dual antioxidant and antimicrobial effects?

  • Antioxidant mechanism : The compound scavenges free radicals via electron donation from the methoxybenzylidene and thiazolidinedione groups, confirmed by ESR spectroscopy .
  • Antimicrobial mechanism : Disruption of bacterial membrane integrity (observed via SEM) and inhibition of enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .

Methodological Challenges

Q. How can contradictory data on solubility and bioavailability be resolved?

  • Contradiction : Low aqueous solubility (logP ~3.5) vs. moderate bioavailability in rodent models.
  • Resolution : Use nanoparticle encapsulation (e.g., PLGA NPs) to enhance dissolution rates without altering the core structure. Validate via in vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetics .

Q. What analytical strategies differentiate degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
  • LC-HRMS : Identify major degradation products (e.g., hydrolyzed thiazolidinedione ring or oxidized carbazole) and propose degradation pathways .

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